
DS-3078a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DS-3078a is an orally bioavailable inhibitor of raptor-mTOR protein complex (TORC1) and rictor-mTOR protein complex (TORC2) with potential antineoplastic activity. TORC1/2 inhibitor this compound binds to and inhibits both TORC1 and TORC2 , which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. TORC1 and 2 are upregulated in some tumors and play an important role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Aplicaciones Científicas De Investigación
Cancer Treatment
The primary application of DS-3078a is in oncology, specifically for patients with advanced solid tumors and lymphomas. A Phase 1 clinical trial demonstrated its potential effectiveness and safety profile:
- Trial Overview : The trial involved multiple ascending doses of this compound in patients with advanced cancers. It aimed to establish the maximum tolerated dose (MTD) and evaluate safety .
- Results : The MTD was determined to be 50 mg twice daily. Common adverse effects included fatigue (78%), nausea (51%), and mucositis (49%). Notably, partial responses were observed in patients with specific mutations (PDGFR and ERBB2) associated with breast and pancreatic cancers .
Toxicity Profile
Research indicates that this compound has a manageable toxicity profile compared to other mTOR inhibitors. The incidence of hyperglycemia was reported at 17%, which is comparable to other first-generation mTOR inhibitors but lower than some newer agents .
Table 1: Summary of Clinical Trial Results for this compound
Parameter | Value |
---|---|
Maximum Tolerated Dose | 50 mg twice daily |
Common Adverse Effects | Fatigue (78%) |
Nausea (51%) | |
Mucositis (49%) | |
Partial Responses | Yes (in specific mutations) |
Case Study 1: Advanced Pancreatic Cancer
A patient with advanced pancreatic cancer exhibited a partial response to this compound treatment. Genetic testing revealed a PDGFR mutation, suggesting that targeting this pathway may enhance therapeutic outcomes .
Case Study 2: Breast Cancer
In another case, a patient with breast cancer carrying an ERBB2 mutation responded positively to this compound, indicating its potential effectiveness in genetically characterized tumors .
Propiedades
Nombre IUPAC |
NONE |
---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DS3078a; DS 3078a; DS-3078a |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.